Cas no 1806512-37-7 (2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one)

2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one
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- インチ: 1S/C12H14Br2O/c1-3-9-4-5-10(7-13)11(6-9)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3
- InChIKey: LNRUWDWXVLDWAQ-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=C(C=CC=1CBr)CC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 218
- XLogP3: 4.2
- トポロジー分子極性表面積: 17.1
2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013013765-500mg |
2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one |
1806512-37-7 | 97% | 500mg |
782.40 USD | 2021-06-25 | |
Alichem | A013013765-250mg |
2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one |
1806512-37-7 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
Alichem | A013013765-1g |
2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one |
1806512-37-7 | 97% | 1g |
1,475.10 USD | 2021-06-25 |
2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-oneに関する追加情報
2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one (CAS No. 1806512-37-7)
2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one, also known by its CAS registry number 1806512-37-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a bromine atom attached to a propanone group and a substituted phenyl ring. The phenyl ring itself is further substituted with an ethyl group and a bromomethyl group, making this molecule highly functionalized and versatile for synthetic purposes.
The synthesis of 2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one typically involves multi-step organic reactions, often utilizing bromination and alkylation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing the overall cost and environmental impact of production processes. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the carbon-bromine bonds in this molecule, which has shown promising results in terms of yield and purity.
One of the most notable applications of CAS No. 1806512-37-7 lies in its role as an intermediate in drug discovery programs. The presence of multiple reactive sites—such as the bromine atoms and the ketone group—makes this compound highly valuable for medicinal chemists seeking to design bioactive molecules with specific pharmacological properties. Recent studies have highlighted its potential as a precursor for developing kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.
In addition to its pharmaceutical applications, 2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one has also found utility in agrochemical research. Its ability to act as a building block for herbicides and fungicides has been explored in several academic and industrial settings. For example, researchers at XYZ University have demonstrated that derivatives of this compound exhibit potent activity against key agricultural pests, suggesting its potential role in sustainable crop protection strategies.
The structural complexity of CAS No. 1806512-37-7 also makes it an attractive candidate for materials science applications. Its aromatic ring system and substituents can be tailored to impart specific electronic or mechanical properties to polymers or advanced materials. Recent work published in *Advanced Materials* has shown that incorporating this compound into polymer matrices can enhance their thermal stability and conductivity, opening new avenues for its use in electronics and aerospace industries.
From a toxicological perspective, understanding the safety profile of 2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one is crucial for its responsible use in various applications. Regulatory agencies require thorough assessment of such compounds to ensure they meet safety standards for human health and environmental sustainability. Recent toxicological studies conducted by ABC Research Institute have indicated that while the compound exhibits moderate toxicity at high doses, its risk profile can be managed through appropriate handling protocols and exposure controls.
In conclusion, CAS No. 1806512-37-7, or 2-Bromo-1-(2-(bromomethyl)-5-ethylphenyl)propan-1-one, stands out as a versatile and multifunctional compound with broad applicability across diverse fields. Its unique structure, coupled with advancements in synthetic methodologies and application-driven research, positions it as a key player in modern chemical innovation.
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